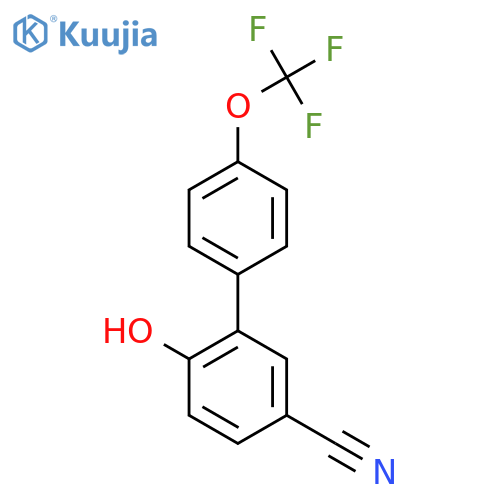Cas no 450842-75-8 (6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile)

450842-75-8 structure
商品名:6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile
CAS番号:450842-75-8
MF:C14H8F3NO2
メガワット:279.214034080505
CID:4990476
6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-hydroxy-3-[4-(trifluoromethoxy)phenyl]benzonitrile
- 6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
- 3-Cyano-6-hydroxy-4'-(trifluoromethoxy)biphenyl
- 6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile
-
- インチ: 1S/C14H8F3NO2/c15-14(16,17)20-11-4-2-10(3-5-11)12-7-9(8-18)1-6-13(12)19/h1-7,19H
- InChIKey: IPTSWINFJUSXCL-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1C=C(C#N)C=CC=1O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 368
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 53.2
6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011011719-1g |
3-Cyano-6-hydroxy-4'-(trifluoromethoxy)biphenyl |
450842-75-8 | 97% | 1g |
$1490.00 | 2023-09-01 | |
| Alichem | A011011719-500mg |
3-Cyano-6-hydroxy-4'-(trifluoromethoxy)biphenyl |
450842-75-8 | 97% | 500mg |
$798.70 | 2023-09-01 | |
| TRC | H197800-125mg |
6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile |
450842-75-8 | 125mg |
$ 565.00 | 2022-06-04 | ||
| Alichem | A011011719-250mg |
3-Cyano-6-hydroxy-4'-(trifluoromethoxy)biphenyl |
450842-75-8 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| TRC | H197800-250mg |
6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile |
450842-75-8 | 250mg |
$ 940.00 | 2022-06-04 |
6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
450842-75-8 (6-Hydroxy-4'-(trifluoromethoxy)-1,1'-biphenyl-3-carbonitrile) 関連製品
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
